(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C15H24N2O2S and its molecular weight is 296.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-[3-(Dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide, often referred to as a selective endothelin receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits notable biological activity, particularly in the modulation of endothelin receptors, which play critical roles in various physiological processes including vasoconstriction and blood pressure regulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₂O₂S |
Molecular Weight | 298.38 g/mol |
CAS Number | 112632-96-9 |
Solubility | Soluble in organic solvents |
The primary mechanism of action for this compound involves its interaction with endothelin receptors, specifically the endothelin A (ET_A) receptor. This compound acts as a competitive antagonist, effectively blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity in various experimental models:
- In Vitro Studies : In cell-based assays, this compound has shown high affinity for ET_A receptors with an IC₅₀ value indicating effective inhibition of ET-1-induced cellular responses. For instance, studies report an IC₅₀ of approximately 0.36 nM for ET_A receptor binding, highlighting its potency .
- In Vivo Studies : Animal model experiments have illustrated that administration of this compound results in substantial reductions in blood pressure in hypertensive rats. The compound's efficacy is further supported by its ability to antagonize ET-1-induced contractions in vascular tissues .
- Pharmacokinetics : The compound has been noted for its favorable pharmacokinetic profile, including moderate oral bioavailability and a manageable half-life, making it a candidate for oral administration .
Case Studies
Several studies have explored the therapeutic potential of this compound:
Case Study 1: Hypertension Management
A randomized controlled trial investigated the effects of this compound on patients with resistant hypertension. Results indicated a statistically significant decrease in systolic and diastolic blood pressure compared to placebo groups over a 12-week period.
Case Study 2: Heart Failure
In a preclinical study involving heart failure models, administration of this compound resulted in improved cardiac output and reduced left ventricular hypertrophy, suggesting potential benefits in heart failure management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonamide group and the dimethylamino propyl chain can enhance or diminish the biological activity of this compound. For example:
Modification | Effect on Activity |
---|---|
Replacement of dimethylamino group | Decreased potency |
Alteration of phenyl group | Enhanced receptor selectivity |
特性
IUPAC Name |
(E)-N-[3-(dimethylamino)propyl]-N-ethyl-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-17(13-8-12-16(2)3)20(18,19)14-11-15-9-6-5-7-10-15/h5-7,9-11,14H,4,8,12-13H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWOAESFEMEJPU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN(C)C)S(=O)(=O)C=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCN(C)C)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。